molecular formula C19H28BrN3O3 B2715666 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1235219-05-2

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No. B2715666
CAS RN: 1235219-05-2
M. Wt: 426.355
InChI Key: MVIBUIWZWYXTKY-UHFFFAOYSA-N
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Description

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide, also known as BMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMBP belongs to the class of piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Radiolabeled Ligands for Receptor Studies

Compounds with structural similarities have been developed as radiolabeled ligands for studying specific receptors in the brain. For instance, a study by Mertens et al. (1994) focused on the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors, highlighting its potential as a tracer for γ-emission tomography. This demonstrates the utility of such compounds in neuroimaging and receptor mapping, providing valuable tools for neurological research and drug development (Mertens et al., 1994).

GPR35 Agonists for Pharmacological Studies

Another example is the synthesis of a potent and selective GPR35 agonist, which was achieved in tritium-labeled form. This compound, detailed by Thimm et al. (2013), served as a powerful tool for studying the orphan G protein-coupled receptor GPR35, demonstrating the relevance of such compounds in pharmacological research and the exploration of novel therapeutic targets (Thimm et al., 2013).

Synthesis and Pharmacological Properties

Compounds with a similar structural framework have been synthesized and evaluated for their pharmacological properties. For example, Sonda et al. (2004) investigated a series of benzamide derivatives as selective serotonin 4 receptor agonists, which could accelerate gastric emptying and increase the frequency of defecation. This research underlines the potential of such compounds in the development of novel prokinetic agents with reduced side effects (Sonda et al., 2004).

properties

IUPAC Name

4-[[(2-bromo-5-methoxybenzoyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrN3O3/c1-19(2,3)22-18(25)23-9-7-13(8-10-23)12-21-17(24)15-11-14(26-4)5-6-16(15)20/h5-6,11,13H,7-10,12H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIBUIWZWYXTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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